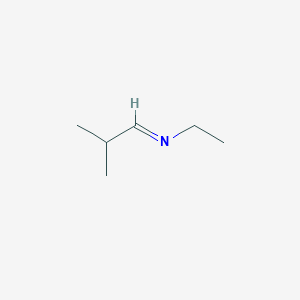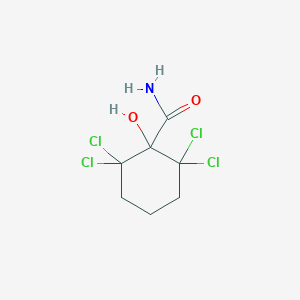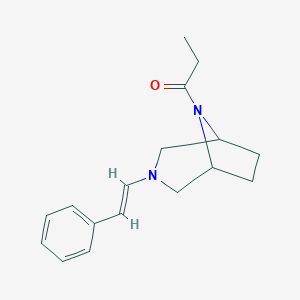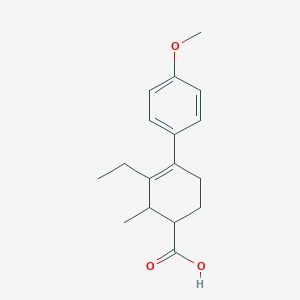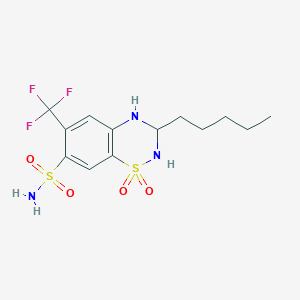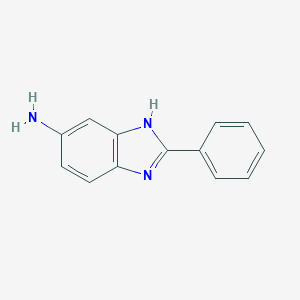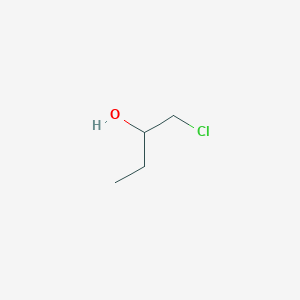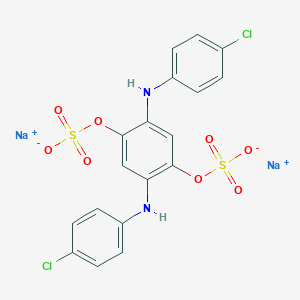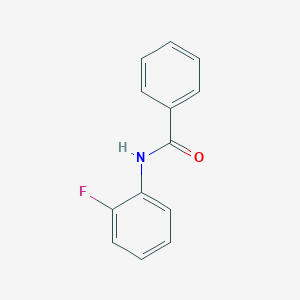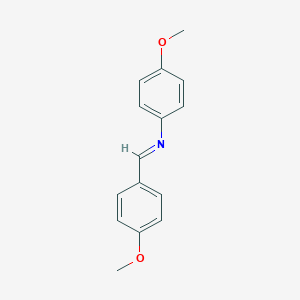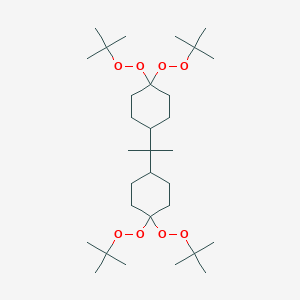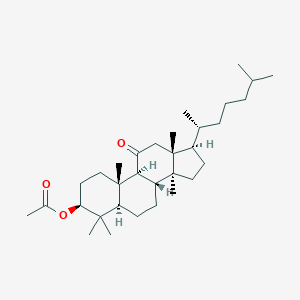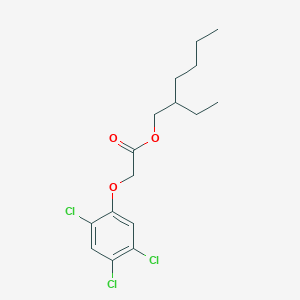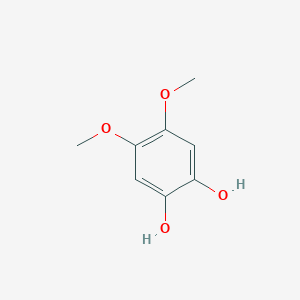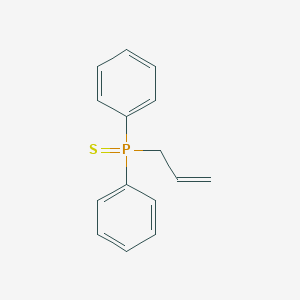
Allyldiphenylphosphine sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyldiphenylphosphine sulfide (ADPS) is an organophosphorus compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. ADPS is a sulfur-containing compound that is widely used in various fields, including organic synthesis, materials science, and medicinal chemistry.
作用机制
The mechanism of action of Allyldiphenylphosphine sulfide is not well understood, but it is believed to involve the formation of a stable adduct with thiol groups in proteins. This adduct formation can lead to the inhibition of various enzymatic reactions, which can affect cellular signaling pathways and ultimately lead to cell death.
生化和生理效应
Allyldiphenylphosphine sulfide has been shown to have various biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, which are important regulators of cellular signaling pathways. Allyldiphenylphosphine sulfide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for anticancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of Allyldiphenylphosphine sulfide.
实验室实验的优点和局限性
Allyldiphenylphosphine sulfide has several advantages for lab experiments, including its high stability and solubility in various organic solvents. However, Allyldiphenylphosphine sulfide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the research on Allyldiphenylphosphine sulfide. One potential direction is the development of new synthetic methods for Allyldiphenylphosphine sulfide that can improve its yield and purity. Another direction is the investigation of the biochemical and physiological effects of Allyldiphenylphosphine sulfide on various cell types, including cancer cells and normal cells. Additionally, the potential applications of Allyldiphenylphosphine sulfide in materials science and catalysis should be further explored. Overall, the research on Allyldiphenylphosphine sulfide has great potential for advancing various scientific fields and improving our understanding of organophosphorus compounds.
合成方法
The synthesis of Allyldiphenylphosphine sulfide can be achieved through various methods, including the reaction of allyl chloride with diphenylphosphine sulfide in the presence of a base, such as triethylamine or sodium hydride. Another method involves the reaction of allyl bromide with diphenylphosphine sulfide in the presence of a palladium catalyst. The yield of Allyldiphenylphosphine sulfide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
Allyldiphenylphosphine sulfide has been extensively studied for its potential applications in various scientific fields. In organic synthesis, Allyldiphenylphosphine sulfide is used as a reagent for the synthesis of various organic compounds, including allylic sulfones, allylic sulfides, and allylic alcohols. In materials science, Allyldiphenylphosphine sulfide is used as a precursor for the synthesis of metal sulfide nanoparticles, which have potential applications in catalysis, photovoltaics, and optoelectronics.
属性
CAS 编号 |
10061-87-7 |
|---|---|
产品名称 |
Allyldiphenylphosphine sulfide |
分子式 |
C15H15PS |
分子量 |
258.3 g/mol |
IUPAC 名称 |
diphenyl-prop-2-enyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H15PS/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
InChI 键 |
SRIFQZNCADWZRQ-UHFFFAOYSA-N |
SMILES |
C=CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
C=CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
同义词 |
Allyldiphenylphosphine sulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



